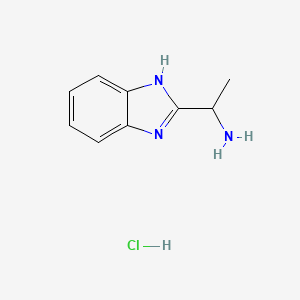

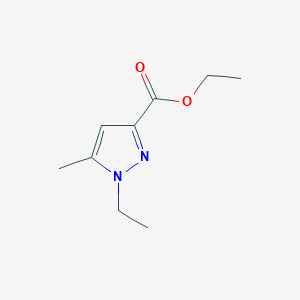

![molecular formula C11H13NO3 B1340995 3-[(3,5-二甲基苯基)氨基]-3-氧代丙酸 CAS No. 95262-05-8](/img/structure/B1340995.png)

3-[(3,5-二甲基苯基)氨基]-3-氧代丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis and Cytotoxic Activity Analysis

The study presented in the first paper focuses on the synthesis of metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate and their potential as CDK8 kinase inhibitors. The synthesis involved reacting the ligands with various metal ions and characterizing the resulting complexes through several analytical techniques. The cytotoxic activities of these complexes were tested on human colorectal carcinoma cells and normal cells, revealing that most compounds showed inhibitory actions on cancer cells without affecting normal cells. This suggests a targeted mechanism of action, which was further supported by molecular docking studies indicating the potential of these compounds in colon cancer therapy .

Molecular Structure Analysis

The third paper provides insights into the synthesis of glycosides and glycosyl esters using 3-(2'-benzyloxyphenyl)-3,3-dimethylpropanoates. The esters facilitated the synthesis of beta-glucosides and alpha-mannosides with high yield through neighboring group participation. The esters were also selectively removed by hydrogenolysis, which is advantageous for the stereocontrolled synthesis of glycosyl esters. This indicates that the molecular structure of these compounds is conducive to selective reactions, which is essential for complex synthetic pathways .

Chemical Reactions Analysis

In the second paper, the reactions involving 3-amino-2,2-dimethylpropionic acid (β-Api) derivatives were studied. The research encountered side reactions during the coupling process, which were attributed to steric hindrance at the carboxy-group. This highlights the challenges in synthesizing peptides with β-Api derivatives using conventional coupling reagents. The study explored alternative procedures with oxazin-6-ones, although these were not as effective as anticipated .

Physical and Chemical Properties Analysis

The fourth paper discusses the crystal structures of 3,3-dimethylpropionic acid derivatives with germanium substituents. The structures exhibited slightly distorted tetrahedral geometries around the germanium atoms and formed dimers through strong O-H...O hydrogen bonds. This dimerization resulted in eight-membered rings, which is significant for understanding the physical properties and reactivity of these compounds. The study of these structures provides a foundation for predicting the behavior of similar compounds in various chemical environments .

科学研究应用

合成和结构表征

研究已经探索了与3-[(3,5-二甲基苯基)氨基]-3-氧代丙酸在结构上相关的化合物的高效合成和结构表征。例如,小林等人(2008年)报道了通过3-(2-碘苯基)-3-氧代丙酸衍生物与末端炔烃反应合成(Z)-2-[(Z)-3-烷基亚异苯并呋喃-1(3H)-基]乙酸衍生物的方法,展示了生成结构复杂且潜在生物活性化合物的方法(Kobayashi, Hashimoto, Fukamachi, & Konishi, 2008)。同样,戈达等人(2009年)专注于N-(2,6-二甲基苯基)琥珀酰胺的晶体结构分析,强调了分子间氢键在决定这类分子固态堆积中的重要性(Gowda, Foro, Saraswathi, Terao, & Fuess, 2009)。

化学相互作用和反应性

关于与3-[(3,5-二甲基苯基)氨基]-3-氧代丙酸相关的化合物的反应性和相互作用机制的研究为它们的潜在应用提供了见解。Ilisz等人(2009年)讨论了使用π-酸性和π-碱性手性固定相高效液相色谱对不寻常的β-氨基酸进行对映体分离,表明这类化合物在手性分析和分离科学中的重要性(Ilisz, Berkecz, Forró, Fülöp, Armstrong, & Péter, 2009)。

潜在的生物学和药理学应用

尽管由于排除标准的限制,关于生物学和药理学应用的具体细节有限,但对与之结构类似的化合物的研究暗示了潜在的兴趣领域。例如,雷斯等人(2019年)合成并对3-(4-氯苯基)-3-羟基-2,2-二甲基丙酸甲酯衍生物进行生物评价,暗示了抗癌活性的探索,表明3-[(3,5-二甲基苯基)氨基]-3-氧代丙酸衍生物在癌症研究中可能也具有药理学意义(Rayes, Aboelmagd, Gomaa, Ali, & Fathalla, 2019)。

安全和危害

属性

IUPAC Name |

3-(3,5-dimethylanilino)-3-oxopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7-3-8(2)5-9(4-7)12-10(13)6-11(14)15/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYGFBJUJJOUQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586145 |

Source

|

| Record name | 3-(3,5-Dimethylanilino)-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3,5-Dimethylphenyl)amino]-3-oxopropanoic acid | |

CAS RN |

95262-05-8 |

Source

|

| Record name | 3-(3,5-Dimethylanilino)-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

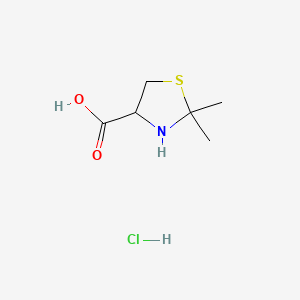

![5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride](/img/structure/B1340918.png)

![1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1340923.png)

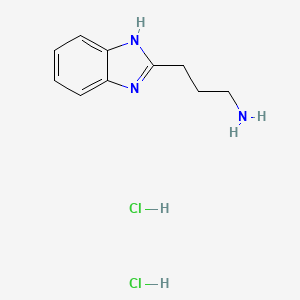

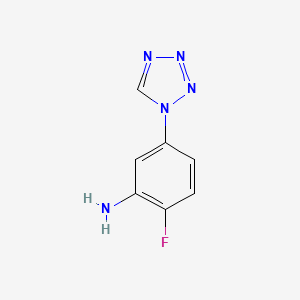

![4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1340937.png)

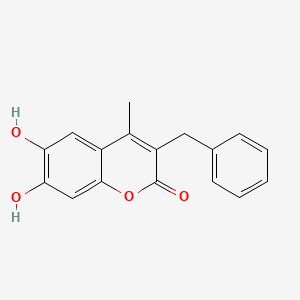

![8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1340962.png)

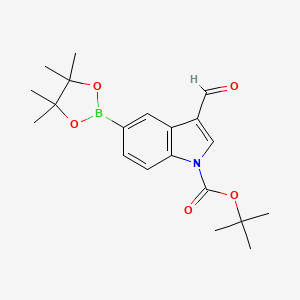

![5-Formyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[b]thiophene](/img/structure/B1340965.png)

![5-(furan-2-yl)-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1340971.png)